molecular formula C10H12O3S B12067400 Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate

Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate

Cat. No.: B12067400
M. Wt: 212.27 g/mol
InChI Key: JAGDKNAPLHBCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate is a thiophene-based compound featuring an allyloxy substituent at the 3-position and a methyl group at the 5-position of the heterocyclic ring. Its molecular formula is C₁₀H₁₂O₃S, with a molecular weight of 212.26 g/mol (inferred from structural analogs) . Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 5-methyl-3-prop-2-enoxythiophene-2-carboxylate

InChI

InChI=1S/C10H12O3S/c1-4-5-13-8-6-7(2)14-9(8)10(11)12-3/h4,6H,1,5H2,2-3H3

InChI Key

JAGDKNAPLHBCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction. This involves the reaction of the thiophene derivative with an allyl halide in the presence of a base such as sodium hydride.

    Esterification: The carboxylate ester functional group is introduced through an esterification reaction, typically involving the reaction of the carboxylic acid derivative of thiophene with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiophene ring to a dihydrothiophene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrothiophenes.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.

    Industry: Used in the development of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate involves its interaction with molecular targets through its functional groups. The allyloxy and carboxylate ester groups can participate in hydrogen bonding and other non-covalent interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiophene-2-carboxylate Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate Allyloxy (3), Methyl (5) C₁₀H₁₂O₃S 212.26* Ether, Ester
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate Allyloxy (3), Chloro (4), Methylthio (5) C₁₀H₁₁ClO₃S₂ 278.8 Ether, Ester, Thioether, Chlorine
Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate Amino (3), 3-Phenylisoxazolyl (5) C₁₆H₁₃N₂O₃S 313.35 Amine, Isoxazole, Ester
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate Chlorosulfonyl (3), Chloro (5) C₇H₅Cl₂O₄S₂ 303.15 Sulfonyl Chloride, Ester
Methyl 3-amino-4-methylthiophene-2-carboxylate Amino (3), Methyl (4) C₇H₉NO₂S 171.21 Amine, Ester

Note: Molecular weight inferred from analogs due to lack of direct data for the target compound.

  • Electronic Effects : The allyloxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing groups like chlorosulfonyl or chlorine , which reduce electron density on the thiophene ring.
  • Steric Effects : Bulky substituents (e.g., 3-phenylisoxazolyl in ) hinder rotational freedom compared to smaller groups like methyl or allyloxy.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Boiling Point (°C) Solubility (Polarity) Stability
This compound Not reported Not reported Moderately lipophilic* Sensitive to oxidation (allyloxy group)
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate Not reported Not reported Highly lipophilic (Cl, S) Stable under inert conditions
Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate Not reported Not reported Low solubility (aromatic) Air-sensitive (amine)
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate Not reported Not reported Hydrophobic (Cl, SO₂) Reactive (sulfonyl chloride)

*Inferred from methyl and allyloxy substituents.

  • Lipophilicity : The methyl and allyloxy groups enhance lipid solubility, facilitating membrane permeability in biological systems. Chlorine and sulfonyl groups further increase hydrophobicity .
  • Reactivity: Allyloxy groups enable click chemistry or polymerization, whereas amino groups are prone to acetylation or diazotization.

Biological Activity

Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate is an organic compound belonging to the thiophene family, characterized by its unique structure that includes a methyl group, an allyloxy substituent, and a carboxylate group. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄O₃S
  • Molecular Weight : Approximately 186.24 g/mol

The structural features of this compound contribute to its reactivity and biological interactions. The presence of the allyloxy group may enhance its utility in various synthetic applications and biological interactions compared to other thiophene derivatives.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

This compound has been investigated for its anticancer properties. In cell line studies, it demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets within cells, potentially influencing pathways related to cell proliferation and apoptosis. Further studies are needed to clarify these mechanisms and identify specific targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other thiophene derivatives:

Compound Name Structure Unique Features
Methyl 3-hydroxy-5-methylthiophene-2-carboxylateStructureHydroxyl group enhances polarity
Methyl 3-amino-5-methylthiophene-2-carboxylateStructureAmino group offers different reactivity
Methyl 3-(chloromethyl)-5-methylthiophene-2-carboxylateStructureChlorine substituent increases electrophilicity

The allyloxy group in this compound provides specific reactivity patterns not found in other derivatives, potentially enhancing its biological activity and synthetic utility.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial activity of thiophene derivatives, including this compound. The compound was tested against various pathogens, showing promising results that warrant further investigation.
  • Anticancer Properties : Another research effort focused on the anticancer activity of this compound revealed its effectiveness against specific cancer cell lines. The study emphasized the importance of structure-activity relationships (SAR) in optimizing the compound for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.